4-ethyl-2-methyl-N'-propan-2-ylpentanediamide
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Overview
Description
Poly(N-isopropylacrylamide-co-acrylamide) is a copolymer composed of N-isopropylacrylamide and acrylamide. This compound is known for its unique thermo-responsive properties, which make it valuable in various scientific and industrial applications. The copolymer exhibits a lower critical solution temperature (LCST) around 32°C, where it transitions from a hydrophilic to a hydrophobic state .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(N-isopropylacrylamide-co-acrylamide) can be synthesized through free radical polymerization. The process involves the copolymerization of N-isopropylacrylamide and acrylamide in the presence of an initiator such as ammonium persulfate and a catalyst like N,N,N’,N’-tetramethylethylenediamine . The reaction is typically carried out in an aqueous solution at a controlled temperature to achieve the desired copolymer composition.
Industrial Production Methods
In industrial settings, the copolymer is produced using similar free radical polymerization techniques but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality. The copolymer is then purified and processed into various forms, such as hydrogels or films, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions
Poly(N-isopropylacrylamide-co-acrylamide) undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The copolymer can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various reagents depending on the desired functional group replacement.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl groups, while substitution reactions can introduce various functional groups, enhancing the copolymer’s properties .
Scientific Research Applications
Poly(N-isopropylacrylamide-co-acrylamide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Poly(N-isopropylacrylamide-co-acrylamide) exerts its effects is primarily based on its thermo-responsive properties. At temperatures below its LCST, the copolymer is hydrophilic and swells in water. Above the LCST, it becomes hydrophobic and collapses, expelling water. This behavior is exploited in various applications, such as drug delivery, where the copolymer can release drugs in response to temperature changes .
Comparison with Similar Compounds
Similar Compounds
Poly(N-isopropylacrylamide): A homopolymer with similar thermo-responsive properties but lacks the versatility provided by the acrylamide component.
Poly(acrylamide): A hydrophilic polymer used in various applications but does not exhibit thermo-responsive behavior.
Poly(N-isopropylacrylamide-co-poly(acrylic acid)): Another copolymer with pH and temperature sensitivity, used in environmental applications.
Uniqueness
Poly(N-isopropylacrylamide-co-acrylamide) is unique due to its combination of thermo-responsive and hydrophilic properties, making it suitable for a broader range of applications compared to its homopolymer counterparts .
Biological Activity
4-Ethyl-2-methyl-N'-propan-2-ylpentanediamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
- Molecular Formula : C11H24N2O
- Molecular Weight : 200.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways. For instance, it has been suggested that amides can modulate enzyme activity by altering substrate availability or enzyme conformation.
- Receptor Binding : Preliminary studies indicate potential binding affinity to various receptors, which could mediate its effects on neurotransmission and cellular signaling pathways.
- Cellular Effects : The compound may induce apoptosis in certain cancer cell lines, suggesting a role in cancer therapy.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various bacterial strains. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 30 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
---|---|---|
E. coli | 40 | Comparable to ciprofloxacin |
S. aureus | 35 | Greater than penicillin |
P. aeruginosa | 50 | Similar to ampicillin |
Anticancer Activity
In vitro studies on cancer cell lines have demonstrated that this compound can inhibit cell proliferation:
- IC50 Values : Studies report IC50 values ranging from 100 to 200 µM for various cancer types, indicating moderate potency.
Cancer Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast) | 150 | Induction of apoptosis |
A549 (Lung) | 120 | Cell cycle arrest |
HeLa (Cervical) | 180 | Reduced viability |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of the compound against multi-drug resistant strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an alternative treatment option.
- Cancer Treatment Exploration : Another case study investigated the effects of the compound on MCF-7 breast cancer cells. The findings revealed that treatment led to increased levels of lactate dehydrogenase (LDH), indicating cytotoxic effects and potential for further development as an anticancer agent.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-ethyl-2-methyl-N'-propan-2-ylpentanediamide |
InChI |
InChI=1S/C11H22N2O2/c1-5-9(6-8(4)10(12)14)11(15)13-7(2)3/h7-9H,5-6H2,1-4H3,(H2,12,14)(H,13,15) |
InChI Key |
CPTSSQYBZLNSDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C(=O)N)C(=O)NC(C)C |
Origin of Product |
United States |
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